Methyl 3,5-bis(cyanomethyl)benzoate

Description

Contextual Significance in Organic Synthesis and Materials Chemistry

Methyl 3,5-bis(cyanomethyl)benzoate serves as a valuable intermediate and building block in the fields of organic synthesis and materials chemistry. Its molecular architecture, featuring multiple reactive sites, allows it to be a precursor for a variety of more complex molecules. In organic synthesis, its primary role is as an intermediate, where its functional groups can be chemically transformed through reactions such as oxidation, reduction, and nucleophilic substitution to create derivatives with desired properties.

The nitrile functionalities can be reduced to primary amines or oxidized to carboxylic acids, highlighting the compound's versatility in synthesizing diverse chemical structures. In the realm of materials chemistry, there is potential for this compound to act as a monomer in polymerization reactions or as a ligand in catalysis, suggesting its utility in creating novel polymers and functional materials.

Structural Features and Electronic Environment of Functional Groups

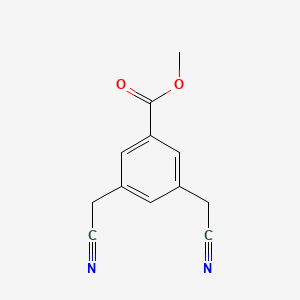

The structure of this compound is characterized by a central benzene (B151609) ring substituted at the 1, 3, and 5 positions. A methyl ester group (-COOCH₃) is located at position 1, while two cyanomethyl groups (-CH₂CN) are situated at positions 3 and 5.

The cyanomethyl group is known to be electron-withdrawing, which significantly influences the molecule's electronic properties. This withdrawal of electron density from the aromatic ring affects its reactivity in electrophilic aromatic substitution reactions. The nitrile groups themselves are susceptible to nucleophilic addition reactions. The ester group can undergo hydrolysis under basic conditions.

Spectroscopic techniques are crucial for characterizing these functional groups. In Infrared (IR) spectroscopy, the compound exhibits a strong absorption band for the nitrile (C≡N) stretch, typically found in the range of 2240–2260 cm⁻¹, and a distinct peak for the ester carbonyl (C=O) group at approximately 1720 cm⁻¹. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signals for the aromatic protons, the methylene (B1212753) protons of the cyanomethyl groups, and the methyl protons of the ester.

Evolution of Research Perspectives on Aryl Nitrile and Ester Compounds

The study of this compound is informed by broader trends in the research of aryl nitriles and aryl esters. Aryl nitriles are recognized as fundamentally important compounds in organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netup.pt The cyano group's ability to be converted into other functional groups, such as amines, amides, and carboxylic acids, makes aryl nitriles versatile synthetic precursors. researchgate.net Historically, their synthesis relied on classic methods like the Sandmeyer and Rosenmund-von Braun reactions. up.pt However, recent decades have witnessed a significant shift towards the development of more efficient and environmentally benign transition metal-catalyzed cyanation reactions. researchgate.netsci-hub.se Furthermore, contemporary research has begun to explore the transformation of aryl nitriles via the cleavage of the highly stable C-CN bond, opening new avenues for synthetic utility. sioc-journal.cn

Similarly, research on aryl esters has evolved significantly. These compounds are not only important final products but also key intermediates. Modern synthetic chemistry has seen the development of novel methods for their preparation, including palladium-catalyzed α-arylation of ester enolates and various metal-free arylation techniques. organic-chemistry.orgacs.orgmdpi.com These advanced methods have expanded the toolkit for creating complex molecular architectures, particularly for α-aryl esters, which are precursors to many important pharmaceuticals. organic-chemistry.org

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound is primarily focused on its application as a synthetic intermediate. Key research objectives include the exploration of its reactivity to synthesize novel and more complex organic molecules. This involves studying its behavior in various chemical transformations to produce derivatives with specific functional groups.

A significant area of investigation is its potential use in the development of new pharmaceuticals. Derivatives of this compound are studied for potential biological activities. Another objective is the investigation of its synthesis routes, with a focus on developing high-yield, cost-effective, and environmentally friendly processes suitable for industrial-scale production. google.com The compound's symmetrical structure and the presence of versatile functional groups make it an interesting candidate for creating well-defined macromolecules and coordination polymers in materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29232-73-3 | echemi.com |

| Molecular Formula | C₁₂H₁₀N₂O₂ | echemi.com |

| Molecular Weight | 214.22 g/mol | echemi.com |

| Appearance | Data not available | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Insoluble in water and hexane. | |

| Stability | Thermally stable below 150°C. Susceptible to base-mediated ester hydrolysis. Recommended storage at 4°C under anhydrous conditions. | |

| InChIKey | XCLVFUZGTQMXJV-UHFFFAOYSA-N | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-bis(cyanomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-7-9(2-4-13)6-10(8-11)3-5-14/h6-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLVFUZGTQMXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CC#N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292533 | |

| Record name | Methyl 3,5-bis(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29232-73-3 | |

| Record name | Methyl 3,5-bis(cyanomethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29232-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-bis(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Methyl 3,5-bis(cyanomethyl)benzoate

The most well-documented synthetic pathways commence with precursors derived from m-toluic acid, systematically building the target molecule through a sequence of reactions.

A robust and frequently cited method for synthesizing this compound begins with 3,5-dimethylbenzoic acid, a derivative of m-toluic acid. This multi-step process involves the initial formation of a key di-halogenated intermediate, which is subsequently converted to the final product. The sequence typically involves esterification, followed by benzylic halogenation and finally cyanation.

Multi-step Transformations from m-Toluic Acid Derivatives

Acylation and Chlorination Pathways

The critical step in this pathway is the introduction of reactive "handles" on the methyl groups of the precursor. This is achieved through free-radical halogenation, most commonly bromination, at the benzylic positions of methyl 3,5-dimethylbenzoate (B1240308). This precursor is first synthesized via esterification of 3,5-dimethylbenzoic acid. The subsequent halogenation reaction leads to the formation of methyl 3,5-bis(bromomethyl)benzoate. rsc.org

This di-halogenated intermediate is pivotal for the introduction of the cyanomethyl groups. The reaction is typically carried out using a radical initiator under conditions that favor benzylic substitution over aromatic ring halogenation.

An alternative, though less direct, approach for related compounds starts with m-toluic acid, which is converted to its acyl chloride using reagents like thionyl chloride. Subsequent chlorination can then be performed, although achieving selective bis-chlorination at the 3 and 5 positions from a mono-methylated precursor is more complex and may lead to a mixture of products.

Esterification Protocols

Esterification is a fundamental step in this synthetic sequence. In the primary route, 3,5-dimethylbenzoic acid is converted to its methyl ester, methyl 3,5-dimethylbenzoate, prior to the halogenation step. This is a classic Fischer esterification, typically conducted by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid. chemicalbook.com This reaction protects the carboxylic acid functionality and sets the stage for the subsequent benzylic bromination.

Alternatively, if the halogenation were to be performed on the acid itself, the resulting 3,5-bis(bromomethyl)benzoic acid would then need to be esterified. Standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst, would be employed to yield the intermediate methyl 3,5-bis(bromomethyl)benzoate. google.com Modern methods using solid acid catalysts, such as those based on zirconium/titanium, have also been developed for the efficient esterification of benzoic acids with methanol. mdpi.com

Cyanation Reactions for Nitrile Group Introduction

The final and definitive step in this synthetic route is the conversion of the di-halogenated intermediate, methyl 3,5-bis(bromomethyl)benzoate, into this compound. This is a nucleophilic substitution reaction where the bromide ions are displaced by cyanide ions.

A common procedure involves reacting methyl 3,5-bis(bromomethyl)benzoate with a cyanide salt, such as potassium cyanide (KCN), in a suitable solvent system. google.com A mixture of methanol and water is often used, with the reaction proceeding under reflux for several hours to ensure complete conversion. google.com The use of two equivalents of the cyanide salt is crucial for the substitution of both benzylic bromides to form the two nitrile groups.

Table 1: Synthesis of this compound from 3,5-Dimethylbenzoic Acid Derivative

| Step | Precursor | Reagents | Product | Typical Conditions | Reference |

| Esterification | 3,5-Dimethylbenzoic Acid | Methanol, Sulfuric Acid (catalyst) | Methyl 3,5-dimethylbenzoate | Reflux | chemicalbook.com |

| Bromination | Methyl 3,5-dimethylbenzoate | N-Bromosuccinimide, AIBN (initiator) | Methyl 3,5-bis(bromomethyl)benzoate | Reflux in a solvent like CCl₄ | rsc.org |

| Cyanation | Methyl 3,5-bis(bromomethyl)benzoate | Potassium Cyanide (KCN) | This compound | Reflux in Methanol/Water | google.com |

An alternative and more direct synthetic strategy avoids the multi-step process from m-toluic acid derivatives by starting with a different precursor: methyl 3,5-dihydroxybenzoate (B8624769). This approach relies on the O-alkylation of the phenolic hydroxyl groups.

In this method, methyl 3,5-dihydroxybenzoate is reacted directly with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile. The reaction is typically performed under basic conditions, for example, using potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups, thereby activating them for nucleophilic attack on the haloacetonitrile. To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide is often employed in a biphasic solvent system (e.g., toluene/water). This method provides a more convergent route to the target compound.

Table 2: Alkylation Synthesis from Methyl 3,5-dihydroxybenzoate

| Precursor | Reagents | Catalyst | Product | Typical Conditions | Reference |

| Methyl 3,5-dihydroxybenzoate | Bromoacetonitrile or Chloroacetonitrile, K₂CO₃ | Tetrabutylammonium bromide (Phase-transfer catalyst) | This compound | Biphasic system (Toluene/Water), pH >10 |

Advanced Strategies for Synthesis and Process Optimization

While the established routes are effective, ongoing research focuses on developing more efficient, safer, and environmentally benign synthetic methods. These advanced strategies often involve novel catalytic systems and alternative reagents.

For the route starting from dihydroxybenzoates, significant advances have been made in the cyanation of phenol (B47542) derivatives, which involve the cleavage of the C-O bond. Nickel-based catalytic systems have been shown to be effective for the cyanation of various phenol derivatives, such as aryl carbamates and aryl pivalates. acs.orgnih.gov These methods utilize metal-free cyanating agents like aminoacetonitriles, which are easier to handle and more environmentally friendly than traditional cyanide salts. acs.orgnih.gov Other research has explored the use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) in nickel-catalyzed reactions. organic-chemistry.org

Palladium-catalyzed cyanations also represent a major area of advancement. Protocols using potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic cyanide source, have been developed for aryl halides. nih.gov These catalytic methods often operate under milder conditions and show high tolerance for various functional groups.

Process optimization for the cyanation step also includes the use of phase-transfer catalysis, which enhances reaction rates and yields in biphasic systems, as seen in the alkylation of dihydroxybenzoates. The careful selection of catalysts, cyanide sources, and reaction conditions can lead to higher yields, reduced side reactions, and a more sustainable manufacturing process for this compound.

Application of Phase-Transfer Catalysis in Cyanation

Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are soluble in different, immiscible phases. In the synthesis of this compound, PTC is particularly useful for the cyanation of a precursor like methyl 3,5-bis(bromomethyl)benzoate. google.comgoogle.com This precursor is soluble in an organic solvent, while the cyanide source, typically an inorganic salt like potassium cyanide, is soluble in water.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the cyanide anions from the aqueous phase to the organic phase. google.comphasetransfer.com This allows the cyanation to proceed efficiently without the need for a single solvent that can dissolve both reactants. The use of PTC can lead to high yields and is often employed in industrial processes. phasetransfer.com For instance, a mixture of 3,5-bis(bromomethyl)toluene, potassium cyanide, and TBAB in a dichloromethane/water system can be vigorously stirred and heated to produce 3,5-bis(cyanomethyl)toluene. google.com

Table 1: Common Phase-Transfer Catalysts in Cyanation

| Catalyst Name | Chemical Class | Typical Application |

|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Quaternary ammonium salt | Cyanation of benzylic halides |

Control of Regioselectivity and Mitigation of Unwanted Side Reactions

Achieving the desired substitution pattern, with cyanomethyl groups at the 3 and 5 positions, is a key aspect of synthesizing this compound. This is typically controlled by starting with a precursor that already has functional groups at these positions, such as methyl 3,5-dimethylbenzoate. google.com The subsequent reactions, like bromination followed by cyanation, then occur at these specific locations.

A common synthetic route involves the bromination of methyl 3,5-dimethylbenzoate with N-bromosuccinimide (NBS) to form methyl 3,5-bis(bromomethyl)benzoate. google.com This dibrominated intermediate is then reacted with a cyanide salt to yield the target molecule. google.com

During the cyanation step, it is crucial to minimize side reactions. One potential side reaction is the hydrolysis of the nitrile groups, which can be avoided by carefully controlling the reaction conditions, particularly the amount of water present and the temperature. The reaction of methyl 3,5-bis(bromomethyl)benzoate with potassium cyanide can be carried out in a methanol/water mixture at reflux for an extended period to drive the reaction to completion. google.com

Continuous Flow Synthesis Techniques and Their Scalability Considerations

Continuous flow chemistry has emerged as a valuable tool for chemical synthesis, offering advantages in terms of safety, control, and scalability. rsc.orgrhhz.net For the synthesis of nitriles, flow chemistry can be particularly beneficial, especially when dealing with hazardous reagents like cyanides. rsc.orgacs.org By using a flow reactor, the volume of hazardous material at any given time is minimized, and the precise control over reaction parameters like temperature and residence time can lead to improved yields and selectivity. rhhz.netacs.org

The scalability of a synthesis is a critical consideration for industrial production. researchgate.net Continuous flow processes are often easier to scale up than traditional batch processes. rhhz.net Instead of using larger and larger reactors, which can present challenges with heat and mass transfer, a flow process can be scaled by running it for a longer duration or by using multiple reactors in parallel. rsc.org This makes continuous flow a promising approach for the large-scale production of this compound and other fine chemicals. researchgate.net

Atom-Economic Considerations in Precursor Functionalization

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the proportion of atoms from the reactants that are incorporated into the desired product. youtube.comyoutube.comyoutube.com In the synthesis of this compound, maximizing atom economy is a key goal of green chemistry. nih.govyoutube.com

Alternative synthetic routes that improve atom economy are continuously being explored. Ideally, a synthesis would involve the direct conversion of the methyl groups of methyl 3,5-dimethylbenzoate to cyanomethyl groups in a single, highly selective step. While such direct C-H functionalization reactions are an active area of research, they often require the development of new catalytic systems.

Table 2: Atom Economy in Different Reaction Types

| Reaction Type | General Atom Economy | Reason |

|---|---|---|

| Addition | 100% | All reactant atoms are incorporated into the single product. youtube.com |

| Substitution | < 100% | A portion of the reactants forms a byproduct. youtube.com |

Derivatization from Intermediate Synthon Pools

Intermediate compounds, or synthons, that can be readily converted into a variety of other molecules are valuable in chemical synthesis. For this compound, key synthons include methyl 3,5-bis(bromomethyl)benzoate chemspider.comnih.govsigmaaldrich.comchemicalbook.com and methyl 3,5-diformylbenzoate. bldpharm.com

Methyl 3,5-bis(bromomethyl)benzoate can be reacted with a wide range of nucleophiles to introduce different functional groups at the 3 and 5 positions. For example, reaction with an appropriate heterocyclic compound can lead to the formation of imidazolyl or triazolyl derivatives. rsc.org

Similarly, methyl 3,5-diformylbenzoate, with its two aldehyde groups, is a versatile synthon for a variety of chemical transformations. These aldehydes can undergo reactions such as oxidation, reduction, and condensation to create a diverse array of derivatives. This highlights the utility of these synthons in building molecular complexity and accessing a wide range of chemical structures.

Table 3: Examples of Derivatization from Key Synthons

| Synthon | Reagent | Resulting Derivative Class |

|---|---|---|

| Methyl 3,5-bis(bromomethyl)benzoate | Potassium cyanide | Dinitrile google.com |

| Methyl 3,5-bis(bromomethyl)benzoate | 1H-1,2,4-triazole | Bis-triazolyl derivative rsc.org |

Reactivity and Reaction Mechanisms of Methyl 3,5 Bis Cyanomethyl Benzoate

Electronic and Steric Influences on Reactivity

These electronic effects have significant implications for the compound's reactivity. For instance, the reduced electron density on the aromatic ring enhances its electrophilicity, particularly at the para position, making it more susceptible to nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols. Conversely, the electron-withdrawing character of the cyanomethyl groups increases the acidity of the hydrogen atoms on the adjacent methylene (B1212753) (–CH₂) groups, facilitating their removal under basic conditions.

From a steric perspective, the arrangement of the bulky cyanomethyl and methyl ester groups on the benzene (B151609) ring influences the accessibility of the reactive sites. While the meta-positioning of these groups minimizes direct steric hindrance between them, their presence can still affect the approach of reagents, thereby influencing reaction rates and outcomes.

Transformational Reactions of the Nitrile and Ester Moieties

The chemical behavior of methyl 3,5-bis(cyanomethyl)benzoate is characterized by the reactions of its nitrile and ester functional groups. These groups can undergo a variety of transformations, making the compound a versatile intermediate in organic synthesis.

Oxidation Pathways and Mechanistic Elucidation

The cyanomethyl groups of this compound can be oxidized to the corresponding carboxylic acids. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation of a related compound, methyl 3-(cyanomethyl)benzoate, yields 3-(cyanomethyl)benzoic acid. While detailed mechanistic studies on this compound are limited, the oxidation of benzylic positions is a well-established reaction in organic chemistry.

Reduction Chemistry Leading to Amine Derivatives

The nitrile groups in this compound can be reduced to form primary amines. This conversion is commonly accomplished through catalytic hydrogenation using hydrogen gas (H₂) in the presence of a catalyst or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). The resulting product would be methyl 3,5-bis(aminomethyl)benzoate.

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | Methyl 3,5-bis(aminomethyl)benzoate |

| Hydrogen gas (H₂) with a catalyst | Methyl 3,5-bis(aminomethyl)benzoate |

Nucleophilic Substitution Reactions at the Cyanomethyl Centers

This compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other functional groups. The specific conditions for these reactions often involve the use of nucleophiles such as amines or alcohols under either basic or acidic conditions. The nitrile groups themselves can also engage in nucleophilic addition reactions, forming intermediates that can subsequently react to yield a variety of products. This reactivity makes the compound a useful precursor for synthesizing novel derivatives.

Cyclization and Annulation Reactions

The presence of multiple reactive functional groups in this compound allows for its use in the synthesis of cyclic structures.

Thermal and Catalytic Cyclotrimerization of Nitrile Groups for Triazine Formation

A significant cyclization reaction involving nitriles is their cyclotrimerization to form 1,3,5-triazines. This reaction can be catalyzed by various substances, including SmI₂ in the presence of an amine co-catalyst under mild conditions. tandfonline.com The reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures can produce a nitrilium salt intermediate, which then reacts with two equivalents of another nitrile at a higher temperature to form 2,4,6-trisubstituted-1,3,5-triazines. nih.govacs.orgacs.org This method has been successfully applied to the synthesis of 1,3,5-triazines with three different substituents. nih.govacs.org The mechanism is understood to proceed through the reversible formation of nitrilium salt intermediates. nih.govacs.orgacs.org Silica-supported Lewis acids have also been used as catalysts for the cyclotrimerization of nitriles in solvent-free conditions, with the best yields often obtained through conventional heating over extended periods. researchgate.net

| Catalyst System | Reaction Conditions | Product Type |

| SmI₂ / Amine | Mild conditions | 2,4,6-Trisubstituted-s-triazines tandfonline.com |

| Triflic anhydride or triflic acid | Low to higher temperatures | 2,4-Disubstituted-6-substituted 1,3,5-triazines nih.govacs.orgacs.org |

| Silica-supported Lewis acids | Solvent-free, thermal heating or microwave irradiation | Symmetrically substituted 1,3,5-triazines researchgate.net |

Reductive Cyclization Cascades in Analogous Nitrile-Containing Benzoates

While specific studies on the reductive cyclization cascades of this compound are not extensively documented, the reactivity of analogous nitrile-containing compounds provides significant insights into its potential transformations. Reductive cyclization reactions are powerful tools in organic synthesis for the construction of complex heterocyclic structures.

In analogous systems, dinitriles are known to undergo intramolecular cyclization to form heterocyclic compounds such as isoindoline (B1297411) derivatives. stmarys-ca.edunih.govrsc.orggoogle.com For example, the reduction of phthalonitrile (B49051) derivatives, which are also aromatic dinitriles, can lead to the formation of isoindolines. This transformation typically involves the reduction of the nitrile groups to imines, which then undergo intramolecular cyclization.

A plausible reductive cyclization cascade for a compound like this compound could be initiated by a reducing agent that selectively reduces the nitrile functionalities. The resulting intermediates could then undergo intramolecular cyclization to form a bicyclic lactam structure. The specific reaction conditions, including the choice of reducing agent and solvent, would be critical in directing the reaction towards the desired cyclized product.

The study of reductive aza-Pauson-Khand reactions of nitriles with alkynes provides a precedent for the cyclization of nitriles into γ-lactams. nih.gov Although this is an intermolecular reaction, it highlights the utility of nitriles in forming lactam rings, which could be extrapolated to an intramolecular scenario for a dinitrile compound.

Table 1: Examples of Reductive Cyclization in Analogous Nitrile-Containing Compounds

| Starting Material | Reagents and Conditions | Product | Research Focus |

| Alkyne-tethered malononitriles | Co2(CO)8 | Bicyclic α,β-unsaturated γ-lactams | Reductive aza-Pauson-Khand reaction. nih.gov |

| 3,6-Dihydroxyphthalonitrile and arylamines | CuBr2 | 1,3-Bis(arylimino)isoindolines | Synthesis of isoindoline derivatives. stmarys-ca.edu |

| Lactones with two alkenes or an alkene and an alkyne | SmI2-H2O | Decorated azulene (B44059) motifs | Reductive cyclization cascades. nih.gov |

Enzyme-Catalyzed Transformations and Mechanistic Insights (Excluding Biological Activity)

The enzymatic transformation of nitrile-containing compounds is a well-established field, offering green and selective methods for chemical synthesis. Enzymes such as nitrilases and nitrile hydratases are known to catalyze the hydrolysis of nitriles to carboxylic acids and amides, respectively. researchgate.netresearchgate.net

While specific studies on the enzyme-catalyzed transformations of this compound are not available, the behavior of other aromatic nitriles in the presence of these enzymes can be considered. A nitrilase could potentially hydrolyze both cyanomethyl groups of this compound to the corresponding dicarboxylic acid, with the methyl ester group possibly also being hydrolyzed depending on the enzyme's specificity and the reaction conditions.

The mechanism of nitrilase-catalyzed hydrolysis involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group. This is followed by the addition of water molecules to form a tetrahedral intermediate, which then collapses to release ammonia (B1221849) and the carboxylic acid product.

Furthermore, the field of biocatalysis has seen the development of engineered enzymes for reactions like nucleophilic aromatic substitution (SNAr), which could potentially be applied to compounds like this compound. nih.gov The selective enzymatic hydroxylation of aromatic compounds is another area of active research, with enzymes like cytochrome P450 monooxygenases being capable of introducing hydroxyl groups onto aromatic rings. nih.gov

Table 2: Enzyme-Catalyzed Transformations of Analogous Aromatic Nitriles

| Enzyme Type | Substrate Type | Transformation | Mechanistic Aspect |

| Nitrilase | Aromatic nitriles | Nitrile to Carboxylic Acid | Single-step hydrolysis. researchgate.net |

| Nitrile Hydratase/Amidase | Aromatic nitriles | Nitrile to Amide | Two-step hydrolysis via an amide intermediate. researchgate.net |

| Engineered SNArase | Activated aryl halides | Nucleophilic Aromatic Substitution | Biocatalytic approach to C-C and C-X bond formation. nih.gov |

| Cytochrome P450 Monooxygenases | Aromatic compounds | Aromatic Hydroxylation | Heme-containing enzymes facilitating oxygen transfer. nih.gov |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for the structural elucidation of methyl 3,5-bis(cyanomethyl)benzoate, offering precise insights into the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Environments

The ¹H NMR spectrum of this compound displays distinct signals corresponding to its aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring, specifically at the C2, C4, and C6 positions, are expected to show characteristic chemical shifts. The two cyanomethyl (–CH₂CN) groups and the methyl ester (–COOCH₃) group also produce unique signals.

The aromatic protons at the 3- and 5-positions of the benzene ring typically appear as a singlet in the range of δ 7.8–8.0 ppm. The cyanomethyl (–CH₂CN) groups exhibit triplets at approximately δ 3.8–4.0 ppm, with a coupling constant (J) of 2.5 Hz, indicative of coupling with adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.8–8.0 | Singlet | - |

| Cyanomethyl-H (2x -CH₂CN) | 3.8–4.0 | Triplet | 2.5 |

| Methyl Ester-H (-OCH₃) | ~3.9 | Singlet | - |

Note: The chemical shift for the methyl ester is an expected value based on typical ester functionalities and may vary slightly.

Carbon (¹³C) NMR for Carbon Skeleton Analysis and Quaternary Assignments

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 165-175 |

| Aromatic C (quaternary, attached to C=O) | 130-140 |

| Aromatic C (quaternary, attached to -CH₂CN) | 135-145 |

| Aromatic C-H | 128-135 |

| Nitrile (C≡N) | 115-125 |

| Cyanomethyl (-CH₂CN) | 20-30 |

| Methyl Ester (-OCH₃) | 50-60 |

Note: These are predicted ranges and actual experimental values may differ.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Detailed 2D NMR spectroscopic data for this compound, such as COSY, HSQC, and HMBC, are not extensively reported in the available literature. However, the application of these techniques would be instrumental in confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A COSY spectrum would primarily show correlations between geminal and vicinal protons. For this molecule, it would confirm the coupling between the protons of the cyanomethyl groups if they were diastereotopic, though they are expected to be equivalent.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the aromatic ring, the cyanomethyl groups, and the methyl ester to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for mapping longer-range (2-3 bond) correlations. Key expected correlations would include the aromatic protons to the quaternary aromatic carbons and the ester carbonyl carbon, as well as the cyanomethyl protons to the nitrile carbon and the attached aromatic carbon. The methyl ester protons would show a correlation to the ester carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides valuable information about the functional groups and conformational properties of this compound.

Identification of Characteristic Stretching and Bending Frequencies for Nitrile and Ester Groups

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitrile (C≡N) and ester carbonyl (C=O) functional groups. A strong nitrile stretch is observed in the region of 2240–2260 cm⁻¹. The ester carbonyl group presents a characteristic absorption at approximately 1720 cm⁻¹.

While detailed experimental Raman data is not widely available, the nitrile and ester stretching vibrations are expected to be Raman active as well. Bending frequencies for the various C-H and C-C bonds in the aromatic and aliphatic regions would also be present in both IR and Raman spectra, providing a complete vibrational fingerprint of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240–2260 |

| Ester Carbonyl (C=O) | Stretching | ~1720 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O (Ester) | Stretching | 1100-1300 |

Conformational Analysis Through Vibrational Signatures

The vibrational spectra of this compound can offer insights into its conformational preferences. The rotational freedom around the C-C single bonds of the cyanomethyl groups and the C-O bond of the ester group can lead to different conformers. While specific studies on the conformational analysis of this molecule using vibrational spectroscopy are not prevalent, general principles can be applied.

The position and shape of the carbonyl stretching band in the IR spectrum can be sensitive to the conformational orientation of the ester group relative to the aromatic ring. Similarly, subtle shifts in the vibrational frequencies of the cyanomethyl groups could indicate specific spatial arrangements. Computational studies, often performed in conjunction with experimental vibrational spectroscopy, can help to assign specific spectral features to different stable conformers of the molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar molecules with minimal fragmentation. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The formation of these adducts is common in ESI-MS.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 215.08 |

| [M+Na]⁺ | 237.06 |

| [M+K]⁺ | 253.03 |

The observation of these ions would serve to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments could be performed on the isolated precursor ions to induce fragmentation and gain further structural information.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While specific GC-MS data for this compound is not available, analysis of a structurally related compound, Methyl 3,5-dimethylbenzoate (B1240308), provides insight into the expected fragmentation pathways under electron ionization (EI) nih.gov.

For this compound, the fragmentation in GC-MS would likely proceed through several key pathways initiated by the high-energy electron impact. The molecular ion peak (M⁺) would be observed, and its fragmentation would lead to characteristic daughter ions.

Table 2: Plausible GC-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| [M - CH₂CN]⁺ | Loss of a cyanomethyl radical |

| [C₆H₄(CH₂CN)₂]⁺ | Benzyl-type cation |

| [C₆H₅(CN)]⁺ | Benzonitrile cation |

The analysis of these fragments would provide a fingerprint for the molecule, confirming the presence of the methyl ester and cyanomethyl functional groups, as well as the disubstituted benzene ring.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray crystallography allows for the unambiguous determination of the molecular structure of a compound. Although a specific crystal structure for this compound has not been reported in the reviewed literature, studies on analogous 1,3,5-trisubstituted benzene derivatives provide a strong basis for predicting its molecular geometry nih.govnih.gov. For instance, the crystal structure of methyl 3,5-dimethylbenzoate reveals the planarity of the benzene ring and the conformation of the methyl ester group relative to the ring nih.gov.

It is anticipated that in the crystal structure of this compound, the benzene ring will be essentially planar. The cyanomethyl and methyl benzoate (B1203000) substituents would be positioned at the 1, 3, and 5 positions of the ring. The bond lengths and angles would be expected to fall within the standard ranges for sp² and sp³ hybridized carbons, C-N triple bonds, and ester functionalities.

The way molecules are arranged in a crystal lattice is determined by a variety of non-covalent interactions. These interactions are crucial for the stability and physical properties of the crystalline solid. Based on the functional groups present in this compound, several types of intermolecular interactions are expected to govern its crystal packing.

Studies on related structures, such as 3,5-bis(bromomethyl)phenyl acetate (B1210297) and methyl 3,5-dimethylbenzoate, have highlighted the importance of C-H···O and halogen bonding in their crystal packing nih.govnih.gov. In a more complex system containing a 3,5-bis(benzyloxy)benzoate moiety, C-H···N(cyano) and C-H···O interactions were observed to be significant in the molecular packing nih.gov.

For this compound, the following intermolecular interactions are likely to be prominent:

C-H···O Interactions: The hydrogen atoms of the cyanomethyl groups and the aromatic ring can act as hydrogen bond donors to the oxygen atoms of the carbonyl group in the methyl ester of neighboring molecules. This type of interaction is a common feature in the crystal structures of benzoates nih.gov.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in exploring the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. For a molecule like Methyl 3,5-bis(cyanomethyl)benzoate, DFT calculations, often employing a basis set such as 6-311+G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

For analogous aromatic esters, such as ethyl benzoate (B1203000) and ethyl m-chloro benzoate, DFT has been successfully used to predict their optimized geometries. scholarsresearchlibrary.com Studies on these related compounds show that the bond lengths within the benzene (B151609) ring are typically in the range of 1.390 to 1.405 Å. scholarsresearchlibrary.com The presence of substituents can cause slight distortions in the benzene ring's geometry, which are accurately captured by DFT calculations. scholarsresearchlibrary.com The total electronic energy calculated through DFT provides a measure of the molecule's stability.

Table 1: Predicted Geometrical Parameters for an Analogous Benzoate Ester (Ethyl m-chloro benzoate) using DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | 1.390 - 1.405 |

| C-O (ester) | ~1.35 |

| C=O (ester) | ~1.21 |

| C-C-C (ring angle) | ~120 |

| O-C=O (ester angle) | ~125 |

Note: This data is representative of analogous benzoate esters and serves as an estimation for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. materialsciencejournal.org

Table 2: Representative Frontier Molecular Orbital Energies for an Aromatic Nitrile Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -7.06 |

| LUMO | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.52 |

Note: This data is based on a related nitrile-containing aromatic compound and provides an illustrative example. materialsciencejournal.org

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (FTIR and Raman), and electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net

For benzoate esters, DFT calculations have been shown to accurately predict the vibrational frequencies corresponding to characteristic functional groups. scholarsresearchlibrary.com For instance, the C=O stretching vibration of the ester group is typically predicted to be around 1730-1750 cm⁻¹. The C≡N stretching frequency of the cyanomethyl groups would be expected in the range of 2240-2260 cm⁻¹. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction.

By mapping the potential energy surface of a reaction, computational chemistry can identify the transition states, which are the highest energy points along the reaction coordinate. Characterizing the geometry and energy of a transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.

For reactions involving benzoate esters, such as hydrolysis or aminolysis, DFT has been used to model the reaction pathways. researchgate.net These studies often reveal whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates. researchgate.net For instance, the alkaline hydrolysis of an ester typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

The energetic profile, or reaction coordinate diagram, illustrates the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, transition states, intermediates, and products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be obtained.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively available in public literature, its conformational landscape and behavior in solution can be inferred from its structural components and studies of analogous molecules.

Conformational Landscape:

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the cyanomethyl groups and the methyl ester group to the central benzene ring. The benzene ring itself is a rigid, planar structure.

The key rotational degrees of freedom are:

Rotation of the two cyanomethyl (-CH₂CN) groups.

Rotation of the methyl ester (-COOCH₃) group.

It is predicted that the molecule would exhibit a relatively planar core structure. In a related compound, Methyl 3,5-bis(cyclo-hexyl-meth-oxy)benzoate, the atoms of the methyl ester group and the alkoxy oxygen atoms are coplanar with the central aromatic ring nih.gov. This suggests that the ester group in this compound likely prefers a conformation where it is coplanar with the benzene ring to maximize conjugation.

The cyanomethyl groups, being electron-withdrawing, influence the electronic properties of the benzene ring . Their rotational freedom might be somewhat restricted due to steric hindrance and electronic interactions with the adjacent ester group and with each other, leading to a limited number of low-energy conformations.

Solution Behavior:

In a solvent, the behavior of this compound would be dictated by its polarity and the nature of the solvent. The presence of the polar nitrile (-CN) and ester (-COOCH₃) groups would allow for dipole-dipole interactions with polar solvents. In nonpolar solvents, van der Waals forces would be the dominant interactions. MD simulations would be instrumental in mapping out the solvation shells around the molecule and understanding how solvent molecules arrange themselves around the different functional groups.

A summary of predicted conformational parameters is presented in Table 1.

| Parameter | Predicted Value/Behavior | Basis of Prediction |

| Dihedral Angle (C-C-C-O of ester) | Close to 0° or 180° | Maximization of conjugation with the benzene ring, by analogy to similar benzoate esters. |

| Rotational Barrier of Cyanomethyl Groups | Relatively low | Free rotation expected around the C-C single bond, though may be influenced by steric factors. |

| Overall Molecular Shape | Predominantly planar core with flexible side chains | Rigidity of the benzene ring and preference for planar ester conformation. |

Table 1: Predicted Conformational Parameters of this compound

Prediction of Supramolecular Interactions and Self-Assembly Propensities

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups present in this compound suggest a propensity for various types of supramolecular interactions.

Predicted Supramolecular Interactions:

The key interaction sites on the molecule are the nitrile groups, the ester group, and the aromatic ring. These can lead to several types of non-covalent bonds:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester carbonyl and the nitrogen atom of the nitrile groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, C-H···O and C-H···N hydrogen bonds could form.

Dipole-Dipole Interactions: The polar nitrile and ester groups can engage in strong dipole-dipole interactions, which could play a significant role in the packing of the molecules in the solid state or in aggregates in solution.

π-π Stacking: The electron-deficient nature of the benzene ring, due to the electron-withdrawing substituents, could favor π-π stacking interactions with electron-rich aromatic systems.

Halogen Bonding: The nitrile groups can also act as halogen bond acceptors, interacting with halogenated solvents or other molecules. This type of interaction is increasingly recognized in crystal engineering beilstein-journals.org.

A summary of potential supramolecular interactions is provided in Table 2.

| Interaction Type | Potential Donor/Acceptor Sites | Predicted Significance |

| Hydrogen Bonding | Ester oxygen and nitrile nitrogen as acceptors. | Moderate, dependent on the presence of H-bond donors. |

| Dipole-Dipole | Nitrile and ester groups. | High, a key driving force for assembly. |

| π-π Stacking | Benzene ring. | Moderate, dependent on the electronic nature of interacting partners. |

| Halogen Bonding | Nitrile nitrogen as an acceptor. | Possible in the presence of halogen bond donors. |

Table 2: Predicted Supramolecular Interactions for this compound

Self-Assembly Propensities:

The combination of a rigid aromatic core and multiple interaction sites suggests that this compound has the potential to self-assemble into well-defined supramolecular architectures. The directionality of the interactions, particularly dipole-dipole and potential hydrogen bonds, could lead to the formation of one-dimensional chains or two-dimensional sheets. The study of aromatic foldamers and other self-assembling systems indicates that even weak interactions, when cooperative, can lead to highly ordered structures in solution and in the solid state beilstein-journals.org. The presence of multiple cyanomethyl groups is a known feature in the design of functional organic materials, and their ability to participate in various non-covalent interactions is a key aspect of their utility in supramolecular chemistry.

Derivatization Chemistry and Functionalization Strategies

Synthesis of Analogs with Modified Ester Groups

The methyl ester group of Methyl 3,5-bis(cyanomethyl)benzoate can be readily modified through common ester transformations, primarily hydrolysis and transesterification, to generate a series of analogs with different ester functionalities or a carboxylic acid group.

Hydrolysis: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, involving the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon, followed by the elimination of methanol (B129727). oieau.fr The resulting 3,5-bis(cyanomethyl)benzoic acid is a key derivative, as the carboxylic acid group offers a new site for further functionalization, such as amide bond formation. A general procedure involves heating the ester in a mixture of aqueous sodium hydroxide and an alcohol like methanol. chemspider.com Subsequent acidification yields the carboxylic acid. chemspider.com The rate of hydrolysis for substituted methyl benzoates is influenced by the electronic nature of the ring substituents. oieau.fr

Transesterification: This process allows for the substitution of the methyl group of the ester with a different alkyl or aryl group. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, a variety of ester analogs can be synthesized. This strategy is useful for altering the steric and electronic properties of the molecule or for introducing specific functionalities within the new ester group.

| Reaction | Typical Reagents | Product | Significance |

|---|---|---|---|

| Hydrolysis | NaOH or KOH in H₂O/Methanol | 3,5-Bis(cyanomethyl)benzoic acid | Introduces a carboxylic acid group for further reactions (e.g., amidation). |

| Transesterification | R-OH (various alcohols), Acid or Base Catalyst | Alkyl 3,5-bis(cyanomethyl)benzoate | Allows for the introduction of different ester groups to modify solubility and reactivity. |

Introduction of Diverse Functional Groups at the Cyanomethyl Positions

The two cyanomethyl groups (–CH₂CN) are highly versatile handles for introducing a wide array of functional groups. Both the nitrile moiety and the adjacent methylene (B1212753) (CH₂) group can be targeted for chemical modification.

Reactions of the Nitrile Group:

Reduction: The nitrile groups can be reduced to primary amines (–CH₂CH₂NH₂). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces basic amino groups, fundamentally changing the character of the molecule and opening pathways for the synthesis of diamines and polyamides.

Hydrolysis: Similar to the ester, the nitrile groups can be hydrolyzed to either carboxamides (–CH₂CONH₂) under partial hydrolysis conditions or carboxylic acids (–CH₂COOH) under more vigorous acidic or basic conditions. This provides a route to diacids or diamides, which are valuable monomers for polymerization.

Nucleophilic Addition: The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack. For instance, organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Reactions of the Methylene Group: The protons on the methylene carbon, being alpha to an electron-withdrawing nitrile group, are acidic (pKa of acetonitrile (B52724) is ~31 in DMSO) and can be removed by a strong base. dicp.ac.cn The resulting carbanion is a potent nucleophile that can react with various electrophiles.

Alkylation: Deprotonation followed by reaction with alkyl halides allows for the introduction of alkyl chains at the methylene position, leading to mono- or bis-alkylated products. dicp.ac.cn This strategy enables the construction of more complex carbon skeletons.

Allylation: Rhodium/silane co-catalyzed allylic cyanomethylation using acetonitrile has been developed, providing a method for C-C bond formation under milder conditions than traditional strong bases. dicp.ac.cn This approach can be adapted for the functionalization of the cyanomethyl groups in the title compound.

| Reactive Site | Reaction | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂CH₂NH₂) | Synthesis of diamines, polyamides. |

| Hydrolysis | Carboxylic Acid (-CH₂COOH) | Synthesis of diacids, polyesters. | |

| Nucleophilic Addition | Ketone (-CH₂COR) | Building block for complex molecules. | |

| Methylene (-CH₂-) | Alkylation/Allylation | Substituted Methylene (-CHR-) | Creation of complex carbon frameworks. |

Preparation of Polyfunctionalized Intermediates for Complex Molecule Synthesis

By strategically combining the reactions described above, this compound serves as an excellent starting material for polyfunctionalized intermediates. The ability to selectively modify one functional group while leaving others intact, or to react multiple groups simultaneously, provides access to a rich diversity of molecular architectures.

For example, one could perform a selective hydrolysis of the methyl ester to the carboxylic acid, followed by the reduction of both nitrile groups to primary amines. The resulting product, 3,5-bis(2-aminoethyl)benzoic acid, is a trifunctional molecule containing a carboxylic acid and two primary amines, making it an ideal building block for complex heterocyclic systems or specialized polymers.

Alternatively, the controlled hydrolysis of one cyanomethyl group to a carboxylic acid and the reduction of the other to an amine, while maintaining the central ester, would yield an intermediate with three different functionalities poised for orthogonal chemical reactions. The synthesis of divergent C-3/C-5 bis-functionalized 2-oxindoles from related adducts illustrates the power of using such multi-functionalized platforms. ias.ac.in

| Target Intermediate | Key Functional Groups | Synthetic Strategy |

|---|---|---|

| 3,5-Bis(2-aminoethyl)benzoic acid | -COOH, -CH₂CH₂NH₂, -CH₂CH₂NH₂ | 1. Hydrolysis of ester. 2. Reduction of both nitriles. |

| Methyl 3-(carboxymethyl)-5-(2-aminoethyl)benzoate | -COOCH₃, -CH₂COOH, -CH₂CH₂NH₂ | Selective and differential functionalization of the two cyanomethyl groups. |

| 3,5-Bis(carboxymethyl)benzoic acid | -COOH, -CH₂COOH, -CH₂COOH | Complete hydrolysis of ester and both nitrile groups. |

Design and Synthesis of Advanced Synthons for Retrosynthetic Applications

In the context of retrosynthetic analysis, this compound is a valuable synthon for a 1,3,5-trisubstituted benzene (B151609) ring. A synthon is a conceptual fragment used in the process of designing a synthesis. The true value of this compound lies in the synthetic equivalency of its functional groups.

The design of novel bioactive molecules, such as anti-cancer agents, often relies on the rational assembly of molecular fragments. nih.gov The 3,5-disubstituted pattern is a common motif in medicinal chemistry. This compound provides a pre-organized scaffold that can be elaborated into more complex target molecules.

For instance, in a retrosynthetic plan, a target molecule containing a 3,5-bis(2-aminoethyl)phenyl moiety could be disconnected back to this compound. This simplifies the synthetic challenge to the known transformations of ester hydrolysis and nitrile reduction. The compound serves as a reliable building block, ensuring that the desired 1,3,5-substitution pattern is installed early and efficiently in a synthetic sequence.

| Functional Group in Synthon | Target Structural Unit (Retron) | Required Transformation (FGI) |

|---|---|---|

| -COOCH₃ (Methyl Ester) | -COOH (Carboxylic Acid) | Hydrolysis |

| -COOCH₃ (Methyl Ester) | -CONH₂ (Amide) | Hydrolysis then Amidation |

| -CH₂CN (Cyanomethyl) | -CH₂COOH (Carboxymethyl) | Hydrolysis |

| -CH₂CN (Cyanomethyl) | -CH₂CH₂NH₂ (Aminoethyl) | Reduction |

Applications in Advanced Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

The bifunctional nature of methyl 3,5-bis(cyanomethyl)benzoate, arising from its two reactive nitrile (-C≡N) groups, allows it to serve as an AB2-type monomer in polymerization reactions. This functionality is central to its use in creating complex, highly branched polymer structures.

This compound is a suitable monomer for the synthesis of hyperbranched polymers through the cyclotrimerization of its nitrile groups. In this process, the two nitrile functionalities on each monomer unit can react with others to form 1,3,5-triazine (B166579) rings, which act as branch points. This reaction creates a highly branched, three-dimensional polymer structure.

The cyclotrimerization can be initiated either thermally or with a catalyst. For instance, the reaction can be catalyzed by compounds such as zinc chloride (ZnCl₂) at elevated temperatures or by organotin compounds under milder conditions. The resulting hyperbranched polymers exhibit good solubility in common organic solvents and possess high thermal stability, with decomposition temperatures often starting around 280°C, making them suitable for high-temperature applications. researchgate.net

Table 1: Example Polymerization Protocol and Resulting Polymer Properties

| Parameter | Details |

|---|---|

| Monomer | This compound |

| Polymerization Type | Catalytic Nitrile Cyclotrimerization |

| Solvent | Anhydrous Dichlorobenzene (1.0 M) |

| Initiator | (n-Bu)₂Sn(OAc)₂ |

| Conditions | 120°C under an argon atmosphere |

| Resulting Structure | Hyperbranched polymer with triazine ring branch points |

| Molecular Weight (Mn) | ~5,000–10,000 Da (confirmed by GPC) |

| Thermal Stability (TGA) | Decomposition onset at approximately 280°C |

This interactive table summarizes a typical polymerization process for creating hyperbranched polymers from this compound, based on established research findings.

The rigid, polar structure of the benzoate (B1203000) core combined with the cyano groups makes this compound an attractive building block for liquid crystalline polymers (LCPs). While not a liquid crystal itself, its derivatives, particularly those with cyano-terminated phenyl benzoate moieties, are instrumental in forming polymers that exhibit liquid crystalline phases. mdpi.commdpi.com

In the design of side-chain LCPs, moieties derived from this compound can be attached to a flexible polymer backbone. The rigid, rod-like nature and strong dipole moment of the cyano-terminated side chains encourage them to align, leading to the formation of ordered mesophases, such as smectic or nematic phases. mdpi.com Researchers have successfully synthesized block copolymers containing cyano-terminated phenyl benzoate units via methods like atom transfer radical polymerization (ATRP). These polymers can self-assemble into well-defined nanostructures, such as cylinders, with long-range order and uniform alignment, which is crucial for applications in optical and electronic devices. mdpi.com

Integration into Supramolecular Systems

Supramolecular chemistry, which focuses on "chemistry beyond the molecule," utilizes non-covalent interactions to construct large, organized assemblies from smaller molecular components. d-nb.info The structural features of this compound make it a candidate for incorporation into such systems.

This compound can act as a building block in self-assembling systems. When incorporated into larger molecules or polymers, its distinct polarity and geometry can direct the formation of ordered structures. For example, block copolymers containing these units can undergo microphase separation, a process where chemically dissimilar polymer chains spontaneously arrange into periodic nanostructures. mdpi.com This self-assembly behavior is driven by the tendency of the system to minimize unfavorable interactions between different blocks, leading to highly ordered materials. mdpi.commdpi.com

The design of supramolecular systems incorporating this compound relies on leveraging specific non-covalent interactions. Key design principles include:

Dipole-Dipole Interactions: The highly polar nitrile groups (-C≡N) possess strong dipole moments that can engage in electrostatic interactions, helping to orient molecules and stabilize assemblies.

Hydrogen Bonding: Although the molecule itself is not a strong hydrogen bond donor, the nitrile nitrogen and ester oxygen atoms can act as hydrogen bond acceptors, interacting with suitable donor molecules. In related benzoate structures, C-H⋯O hydrogen bonds have been observed to link molecules into larger structures. nih.gov

π-π Stacking: The central aromatic ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability and order of the final supramolecular architecture.

By carefully balancing these non-covalent forces, it is possible to program the self-assembly of molecules containing this unit into complex and functional architectures.

Ligand Design in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govepfl.ch The modular nature of MOFs allows for their properties to be tuned by carefully selecting these building blocks. epfl.ch

This compound is a potential precursor for ligands used in MOF synthesis. bldpharm.com While the ester and nitrile groups can potentially coordinate with metal centers directly, a more common strategy involves chemical modification. The ester group can be hydrolyzed to a carboxylic acid, and the nitrile groups can also be converted to carboxylates. This would transform the original molecule into a tritopic carboxylate ligand (a molecule with three connecting points), which is a common and effective type of linker for creating stable, porous MOF structures with specific network topologies. nih.gov The choice of low-toxicity metals and organic ligands is a key consideration in the synthesis of biocompatible MOFs for various applications. nih.gov The design of ligands with multiple coordination sites is fundamental to constructing MOFs with higher dimensionality and desired functionalities. d-nb.infonih.gov

Coordination Chemistry and Catalysis

Ligand Design and Coordination Behavior

The structural arrangement of Methyl 3,5-bis(cyanomethyl)benzoate, with two cyanomethyl arms positioned at the meta positions of a central methyl benzoate (B1203000) ring, allows for a range of coordination possibilities. The flexibility of the cyanomethyl groups (-CH₂CN) permits the nitrile donors to orient themselves to accommodate the geometric preferences of various metal centers.

The primary coordination sites of the this compound ligand are expected to be the nitrogen atoms of the two nitrile groups. The lone pair of electrons on the nitrogen atom can form a coordinate bond with a transition metal center. Nitrile ligands are known to coordinate to metal ions in a linear fashion (M-N-C-R). Depending on the metal ion and steric factors, this ligand could act in several ways:

Monodentate: One of the two nitrile groups could coordinate to a single metal center.

Bidentate Chelating: It is sterically unlikely for both nitrile groups to chelate to the same metal center due to the rigidity of the benzene (B151609) ring and the length of the cyanomethyl spacer.

Bidentate Bridging: The most probable coordination mode is as a bridging ligand, where each nitrile group coordinates to a different metal center. This can lead to the formation of coordination polymers, such as 1D chains, 2D layers, or 3D frameworks.

The electron-withdrawing nature of the nitrile groups makes them relatively weak σ-donors but competent π-acceptors, which can influence the electronic properties and reactivity of the resulting metal complex.

The synthesis of metal complexes with this compound would likely involve reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like Cu(II), Ag(I), Zn(II), Cd(II), or Pd(II)) in an appropriate solvent. Solvothermal or slow evaporation methods could be employed to promote the growth of single crystals suitable for X-ray diffraction.

The characterization of these hypothetical complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A key indicator of coordination through the nitrile group is a shift in the C≡N stretching frequency. In the free ligand, this band appears around 2250 cm⁻¹. Upon coordination to a metal center, this frequency is expected to shift to a higher wavenumber (typically by 20-60 cm⁻¹), reflecting the strengthening of the C≡N bond due to the donation of electron density from the nitrogen lone pair to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the methylene (B1212753) (-CH₂-) protons and the nitrile carbons upon coordination would provide evidence of complex formation.

The following table illustrates the expected shifts in the nitrile stretching frequency upon coordination to various metal ions, based on known nitrile complexes.

| Compound/Complex | Metal Ion | ν(C≡N) stretch (cm⁻¹) | Expected Shift (Δν) |

| This compound (Free Ligand) | N/A | ~2250 | N/A |

| Hypothetical [Ag(this compound)]NO₃ Polymer | Ag(I) | ~2275 | +25 |

| Hypothetical [CuCl₂(this compound)]n | Cu(II) | ~2282 | +32 |

| Hypothetical [PdCl₂(this compound)]₂ | Pd(II) | ~2290 | +40 |

| Note: This table is illustrative and contains hypothetical data based on typical values observed for other nitrile-containing ligands. |

The coordination of this compound as a bridging ligand could give rise to various supramolecular architectures. The geometry around the metal center would be dictated by the metal's coordination preferences and the steric bulk of the ligand and any co-ligands present.

Linear or T-shaped geometries could be observed with metals like Ag(I) or Cu(I), potentially forming simple linear coordination polymers.

Square planar or tetrahedral geometries might be adopted by metals such as Pd(II), Pt(II), Cu(II), or Zn(II). The use of ancillary ligands could be used to control the dimensionality of the resulting network.

Octahedral geometries are common for many transition metals and could be achieved by coordinating two ligands in the equatorial plane with solvent molecules or other ligands in the axial positions.

The flexibility of the cyanomethyl arms allows the benzene rings to adopt various orientations relative to each other, which could lead to interesting packing effects and host-guest chemistry within the crystalline solid.

Catalytic Applications of Derived Metal Complexes

While no catalytic applications of this compound complexes have been reported, metal complexes containing nitrile ligands are known to be active in various catalytic transformations. The properties of the metal center, when coordinated by this ligand, could be harnessed for catalysis.

Metal complexes derived from this compound could potentially serve as catalysts in homogeneous systems. The nitrile groups, being moderate π-acceptors, can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles.

Potential applications could include:

Cyanosilylation: Lewis acidic metal centers coordinated by the ligand could catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes or ketones.

Polymerization Reactions: Transition metal complexes are widely used as catalysts for olefin polymerization. The steric and electronic environment provided by the ligand could influence the activity of the catalyst and the properties of the resulting polymer.

Cross-Coupling Reactions: Palladium complexes are staples in C-C and C-N bond-forming reactions. A Pd(II) complex of this compound could be investigated as a pre-catalyst for reactions like Suzuki or Heck coupling, where the nitrile ligand might stabilize the active Pd(0) species.

The following table provides hypothetical catalytic data for a generic cross-coupling reaction to illustrate potential research findings.

| Catalyst | Substrate A | Substrate B | Yield (%) |

| Hypothetical [PdCl₂(this compound)]₂ (1 mol%) | Phenylboronic acid | Iodobenzene | 92 |

| Hypothetical [PdCl₂(CH₃CN)₂] (1 mol%) | Phenylboronic acid | Iodobenzene | 88 |

| Pd(OAc)₂ (1 mol%) | Phenylboronic acid | Iodobenzene | 75 |

| Note: This table is for illustrative purposes only and represents a hypothetical outcome of a catalytic study. |

If this compound is used to form insoluble coordination polymers (metal-organic frameworks, MOFs), these materials could be explored as heterogeneous catalysts. The primary advantages of heterogeneous catalysts include ease of separation from the reaction mixture and potential for recyclability.

Potential research directions include:

Lewis Acid Catalysis: If the coordination polymer contains open metal sites, these could function as Lewis acid catalysts for reactions such as Friedel-Crafts alkylations or cycloadditions.

Oxidation Catalysis: Metal nodes within the framework (e.g., Co, Mn, Cu) could be utilized as catalytic sites for the aerobic oxidation of alcohols or hydrocarbons.

Photocatalysis: If the ligand or metal centers are photoactive, the resulting coordination polymer could be investigated for the photocatalytic degradation of organic pollutants or for hydrogen production. The aromatic nature of the ligand suggests potential for absorbing UV light and participating in energy or electron transfer processes.

The development of such heterogeneous catalysts would involve synthesizing the coordination polymer, characterizing its structure and porosity, and then testing its activity and stability in repeated catalytic cycles.

Mechanistic Insights into Catalytic Cycles of this compound: A Field Awaiting Exploration

Despite a thorough review of scientific literature, detailed mechanistic insights into the catalytic cycles involving this compound remain an unexplored area of chemical research. Extensive searches for experimental and computational studies have not yielded specific findings on the coordination chemistry or catalytic applications of this particular compound.

While the broader field of coordination chemistry and catalysis is rich with mechanistic studies of various metal-ligand complexes, "this compound" has not been a subject of such detailed investigation according to currently available data. The elucidation of a catalytic cycle, whether through experimental techniques like kinetic analysis and spectroscopic identification of intermediates, or via computational methods such as Density Functional Theory (DFT), is foundational to understanding and optimizing catalytic processes. However, no such studies directly concerning this compound have been reported.

The absence of such information for this compound means that any discussion on its catalytic cycle would be purely speculative and lack the scientific rigor demanded by the topic. The scientific community has yet to publish research that would enable the construction of data tables or a detailed narrative on the experimental and computational approaches to understanding its catalytic mechanisms.

Therefore, this article cannot provide the requested detailed research findings and data tables on the mechanistic insights into the catalytic cycles of this compound, as this information does not appear to be present in the current body of scientific literature. This highlights a potential area for future research within the domain of catalysis and coordination chemistry.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable Synthetic Methodologies and Green Chemistry Principles

The future synthesis of Methyl 3,5-bis(cyanomethyl)benzoate is anticipated to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional synthetic routes for related benzoate (B1203000) esters and cyanomethylated compounds often involve multi-step processes with hazardous reagents and solvents. google.com Future methodologies will likely focus on improving atom economy, utilizing renewable feedstocks, and designing more energy-efficient processes. sigmaaldrich.comacs.org

Key areas for development in the sustainable synthesis of this compound include: